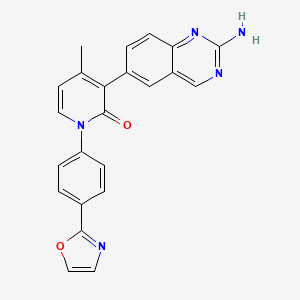

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one

概要

説明

c-Kit-IN-5-1は、細胞シグナル伝達、増殖、および生存に重要な役割を果たすc-Kit受容体型チロシンキナーゼの強力な阻害剤です。 この化合物は、KDR、p38、Lck、およびSrcなどの他のキナーゼよりもc-Kitに対して有意な選択性を示しており、科学研究における貴重なツールとなっています .

準備方法

c-Kit-IN-5-1の合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含む、複数のステップが含まれます。 詳細な合成経路および反応条件は、機密情報であり、公表されていません。 この化合物は、さまざまな試薬と触媒の使用を含む一連の化学反応によって合成されることが知られています . 工業生産方法も同様の合成経路に従いますが、高収率と純度を確保するために、大規模生産向けに最適化されています。

化学反応の分析

c-Kit-IN-5-1は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれ、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応には、ハロゲンまたは求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることが含まれます。

これらの反応で使用される一般的な試薬および条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

c-Kit-IN-5-1は、次のような幅広い科学研究への応用があります。

化学: c-Kitの阻害とそのさまざまな生化学経路への影響を研究するためのツールとして使用されます。

生物学: 細胞ベースのアッセイで、c-Kitが細胞シグナル伝達、増殖、および生存に果たす役割を調査するために使用されます。

医学: 胃腸間質腫瘍や特定の種類の白血病など、異常なc-Kitシグナル伝達を含む疾患の潜在的な治療薬として調査されています。

科学的研究の応用

Structural Features

The compound features:

- A quinazoline moiety, known for its role in various bioactive compounds.

- An oxazole ring , which contributes to its biological activity.

- A pyridine structure that enhances its interaction with biological targets.

Applications in Cancer Research

Due to its inhibitory effects on c-Kit, AMG-25 is being explored as a potential therapeutic agent for:

- Gastrointestinal Stromal Tumors (GISTs) : Studies indicate that AMG-25 may effectively target and inhibit tumor growth associated with c-Kit mutations.

- Other Cancers : Research is ongoing to evaluate its efficacy against other malignancies where c-Kit plays a role.

Synthetic Pathways

The synthesis of AMG-25 involves multi-step organic reactions, typically requiring optimization to achieve high yields and purity. The process may include:

- Formation of the quinazoline core.

- Introduction of the oxazole ring.

- Final assembly with the pyridine structure.

Derivatives and Related Compounds

Research has identified several derivatives of AMG-25 that exhibit enhanced biological activity or improved pharmacokinetic properties. These derivatives are being investigated for their potential use in drug formulations .

Case Study 1: Inhibition of c-Kit in GISTs

A recent study demonstrated that AMG-25 effectively inhibited cell proliferation in GIST cell lines harboring c-Kit mutations. The compound showed a significant reduction in tumor growth in preclinical models, supporting its potential as a targeted therapy .

Case Study 2: Binding Affinity Studies

Using techniques such as surface plasmon resonance (SPR) and molecular docking studies, researchers have characterized the binding affinity of AMG-25 to c-Kit. These studies reveal insights into the molecular interactions that underpin its inhibitory effects .

作用機序

c-Kit-IN-5-1は、c-Kit受容体型チロシンキナーゼを阻害することによって、その効果を発揮します。 この阻害は、c-Kitのリン酸化とその後の下流シグナル伝達経路(ホスファチジルイノシトール3-キナーゼ/プロテインキナーゼB経路など)の活性化を阻害します。 これらの経路を阻害することにより、c-Kit-IN-5-1は、c-Kitシグナル伝達に依存する細胞の増殖を効果的に抑制し、アポトーシスを誘導します .

類似の化合物との比較

c-Kit-IN-5-1は、他のキナーゼよりもc-Kitに対する高い選択性において独特です。 類似の化合物には次のようなものがあります。

イマチニブ: c-Kitも標的とするチロシンキナーゼ阻害剤ですが、より幅広いキナーゼ阻害があり、耐性問題が関連付けられています.

ダサチニブ: c-Kitに対して活性を持つ別のチロシンキナーゼ阻害剤ですが、より幅広いキナーゼを阻害します.

チアゾロ[5,4-b]ピリジン誘導体: これらの化合物は、既存のc-Kit阻害剤に対する耐性を克服するために合成されており、前臨床試験で有望な結果を示しています.

c-Kit-IN-5-1は、その高い選択性と望ましい薬物動態により、研究および潜在的な治療への応用に適した化合物となっています .

類似化合物との比較

c-Kit-IN-5-1 is unique in its high selectivity for c-Kit over other kinases. Similar compounds include:

Imatinib: A tyrosine kinase inhibitor that also targets c-Kit but has broader kinase inhibition and is associated with resistance issues.

Dasatinib: Another tyrosine kinase inhibitor with activity against c-Kit, but it also inhibits a wider range of kinases.

Thiazolo[5,4-b]pyridine derivatives: These compounds have been synthesized to overcome resistance to existing c-Kit inhibitors and show promise in preclinical studies.

c-Kit-IN-5-1 stands out due to its high selectivity and desirable pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .

生物活性

3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including our compound of interest. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:

- Acetylcholinesterase (AChE) : The compound exhibited significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : It has been suggested that the compound may act as an antagonist to VEGFR, which plays a vital role in angiogenesis and tumor growth .

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have shown antimicrobial activity against various pathogens. Preliminary results indicate that our compound exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is attributed to several mechanisms:

- Kinase Inhibition : The compound potentially inhibits kinases involved in cell signaling pathways crucial for cancer cell survival.

- Enzyme Inhibition : By inhibiting AChE, it may enhance cholinergic transmission, beneficial in neurodegenerative conditions.

- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized to disrupt bacterial cell wall synthesis or function.

Case Studies

A study conducted by Uraz et al. (2017) synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, the derivatives with similar structural features to our compound demonstrated significant AChE inhibition and anticancer properties .

Another investigation focused on the structure-activity relationship (SAR) of quinazolinones, revealing that modifications at specific positions greatly influence their biological efficacy .

特性

IUPAC Name |

3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFSMGCBFTXTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。